![molecular formula C18H18N2O2 B14672397 Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- CAS No. 39208-03-2](/img/structure/B14672397.png)
Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- is an organic compound with the molecular formula C14H14N4O2. It is also known as 4-Nitro-4’-(N,N-dimethylamino)-azobenzene. This compound is characterized by the presence of a nitrophenyl group and a dimethylamino group attached to a benzenamine structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- typically involves the reaction of N,N-dimethylaniline with 4-nitrobenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development and as a model compound for studying drug-receptor interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the dimethylamino group can interact with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, N,N-dimethyl-4-nitro-: Similar in structure but lacks the butadienyl group.
4-Nitro-4’-(N,N-dimethylamino)-azobenzene: Another closely related compound with similar functional groups.
Uniqueness
Benzenamine, N,N-dimethyl-4-[4-(4-nitrophenyl)-1,3-butadienyl]- is unique due to the presence of both the nitrophenyl and butadienyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific electronic and steric characteristics.
Propiedades
Número CAS |
39208-03-2 |
|---|---|
Fórmula molecular |
C18H18N2O2 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-[4-(4-nitrophenyl)buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C18H18N2O2/c1-19(2)17-11-7-15(8-12-17)5-3-4-6-16-9-13-18(14-10-16)20(21)22/h3-14H,1-2H3 |
Clave InChI |
XMGGAASLXSMOPL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



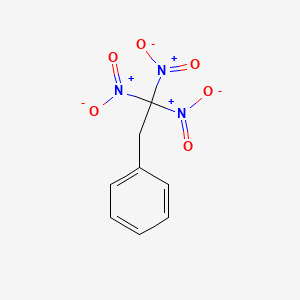
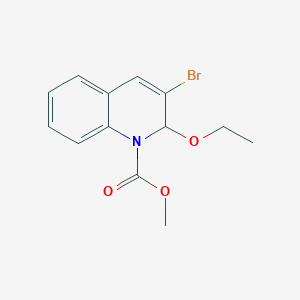

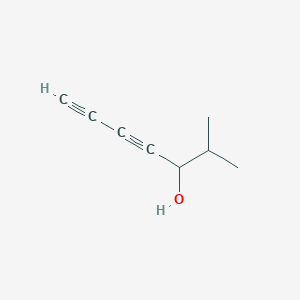
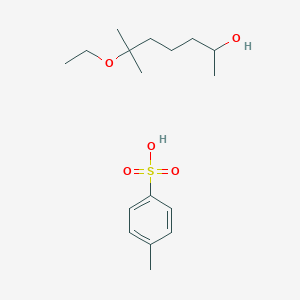
![[(1R,2S)-2-Methylcyclohex-3-en-1-yl]methanol](/img/structure/B14672352.png)
methanone](/img/structure/B14672353.png)
![Tricyclo[4.2.1.0(2,5)]nonane, 3-ethenyl-](/img/structure/B14672357.png)
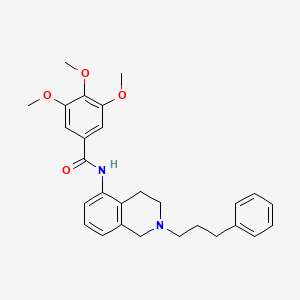
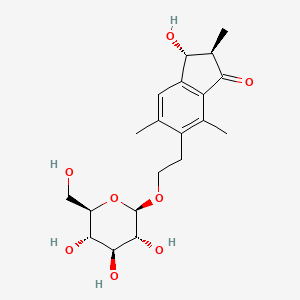
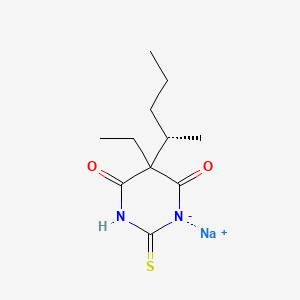
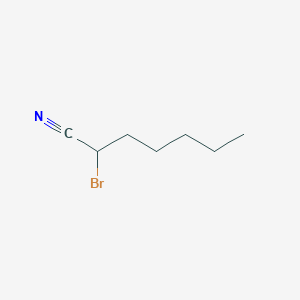
![4-Methyl-4-[(oxan-2-yl)oxy]hex-2-yn-1-ol](/img/structure/B14672386.png)
